molecular formula C21H27N5O2 B2427423 3-hexyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872840-08-9

3-hexyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2427423
CAS RN: 872840-08-9
M. Wt: 381.48
InChI Key: OUEBZLRPBZZDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hexyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored the synthesis and chemical properties of compounds closely related to 3-hexyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione. Studies like those by Simo, Rybár, and Alföldi (1998) focus on the synthesis of similar purine dione derivatives, revealing techniques and intermediate steps vital for understanding the broader class of chemicals to which this compound belongs (Simo, Rybár, & Alföldi, 1998).

Pharmacological Research

  • Extensive research has been conducted on derivatives of imidazo[2,1-f]purine-2,4-dione for potential pharmacological applications. For instance, Zagórska et al. (2016) synthesized and evaluated a series of derivatives for their activity on serotonin receptors and phosphodiesterase inhibitors. This research contributes to understanding the broader applications of similar compounds in medicinal chemistry (Zagórska et al., 2016).

Bioorganic and Medicinal Chemistry

  • The compound's close relatives have been studied in the context of bioorganic and medicinal chemistry. For example, Baraldi et al. (2005) and (2008) have explored new derivatives as potent and selective human A3 adenosine receptor antagonists. These studies provide insight into the potential biological activity and therapeutic applications of related compounds (Baraldi et al., 2005), (Baraldi et al., 2008).

properties

IUPAC Name

2-hexyl-4-methyl-6-(3-methylphenyl)-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-4-5-6-7-11-26-19(27)17-18(23(3)21(26)28)22-20-24(12-13-25(17)20)16-10-8-9-15(2)14-16/h8-10,14,17-18H,4-7,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPMVLXZCJZYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hexyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

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